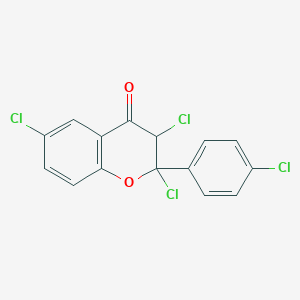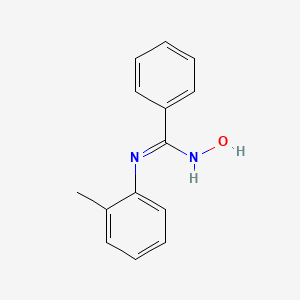![molecular formula C21H22O3 B14004324 2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 38354-23-3](/img/structure/B14004324.png)
2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione is an organic compound with a complex structure that includes both phenyl and indene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione typically involves the Claisen condensation of ethyl acetate with dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . This method is efficient and widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(4-hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating redox reactions and influencing the activity of enzymes and other proteins. Its unique structure allows it to bind to specific sites on target molecules, modulating their function and activity .
類似化合物との比較
Similar Compounds
1,3-Indandione: A closely related compound with similar chemical properties and applications.
Indanone: Another similar compound used in the synthesis of biologically active molecules.
Uniqueness
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
38354-23-3 |
|---|---|
分子式 |
C21H22O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
2-[4-hydroxy-3,5-di(propan-2-yl)phenyl]indene-1,3-dione |
InChI |
InChI=1S/C21H22O3/c1-11(2)16-9-13(10-17(12(3)4)19(16)22)18-20(23)14-7-5-6-8-15(14)21(18)24/h5-12,18,22H,1-4H3 |
InChIキー |
DQUKVLLRIXSWTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)







![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)


